CKD-712 hydrobromide, scientifically known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide, is a synthetic compound primarily developed for its anti-inflammatory properties. It has garnered attention in the scientific community due to its potential role in modulating immune responses and its application in treating chronic conditions such as chronic kidney disease. The compound is classified under isoquinoline derivatives and has been studied for its effects on various signaling pathways involved in inflammation and cellular stress responses.
CKD-712 is synthesized from isoquinoline derivatives, which are a class of compounds known for their diverse biological activities. The classification of CKD-712 as an anti-inflammatory agent stems from its ability to inhibit specific pathways involved in inflammatory responses, particularly those mediated by Toll-like receptor 4 signaling. This compound falls under the broader category of xanthine oxidoreductase inhibitors, which play a crucial role in the modulation of oxidative stress and inflammation in various diseases .
The synthesis of CKD-712 involves several key steps that typically include:
The synthesis can be optimized using various organic solvents and catalysts to enhance yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to monitor the reaction progress and characterize the final product .
The molecular structure of CKD-712 can be represented as follows:
The stereochemistry is significant, as the (S)-configuration is associated with enhanced biological activity compared to its (R)-counterpart .
CKD-712 participates in various chemical reactions that are relevant to its biological activity:
These reactions highlight CKD-712's potential therapeutic applications in conditions characterized by excessive inflammation or oxidative stress.
The mechanism of action for CKD-712 primarily revolves around its ability to modulate immune signaling pathways:
These mechanisms underline the compound's potential utility in managing inflammatory diseases.
These properties are critical for determining the formulation and delivery methods for therapeutic applications.
CKD-712 has several promising applications in scientific research:
CKD-712 hydrobromide (CAS 626252-74-2) emerged from targeted drug discovery efforts aimed at developing novel anti-inflammatory agents with improved specificity for inflammatory signaling pathways. Its development was motivated by the need to address limitations of existing anti-inflammatory therapeutics, particularly non-selective NSAIDs and early-generation COX-2 inhibitors, which demonstrated significant renal risks in vulnerable populations [1] [6]. Early pharmacological characterization revealed its unique mechanism centered on modulation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling – a pathway critically involved in cytokine production during systemic inflammation [5].
Preclinical studies established CKD-712 hydrobromide (previously designated YS-49) as a potent inhibitor of LPS-induced NF-κB activation. In HEK293 cells expressing TLR4, concentrations of 10–100 μM significantly suppressed LPS-triggered NF-κB activity, with 25 μM achieving approximately 70% inhibition relative to controls [5]. Notably, this effect occurred without disrupting upstream kinases (ERK, JNK, p38), indicating a selective action mechanism distinct from broad-spectrum kinase inhibitors. Paradoxically, at lower concentrations (10–25 μM), CKD-712 hydrobromide enhanced LPS-induced phosphorylation of ERK, JNK, and p38 by 15–30%, suggesting complex concentration-dependent immunomodulatory properties [5]. This bifunctional activity profile positioned it as a chemically novel agent targeting inflammation at the transcriptional level while potentially modulating cellular stress responses.
Table 1: Key Chemical and Pharmacological Properties of CKD-712 Hydrobromide
Property | Value/Descriptor | Experimental Context |
---|---|---|
Molecular Formula | C₂₀H₂₀BrNO₂ | Elemental analysis |
Molecular Weight | 386.3 g/mol | Mass spectrometry |
IUPAC Name | (1S)-1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide | Systematic nomenclature |
Primary Target | TLR4/NF-κB pathway | HEK293 cell luciferase reporter assays |
NF-κB Inhibition (25 μM) | ~70% reduction vs. LPS control | In vitro TLR4-expressing cells [5] |
Akt Modulation | Biphasic: Activation (10-25 μM), Inhibition (50-100 μM) | Phosphorylation assays [5] |
CKD-712 hydrobromide belongs to the tetrahydroisoquinoline alkaloid structural class, characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with hydroxyl groups at positions C6 and C7, and a naphthalen-1-ylmethyl group at the C1 position. Its systematic IUPAC name is (1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, reflecting the chiral (S)-configuration at the benzylic carbon critical for bioactivity [5]. The hydrobromide salt form enhances aqueous solubility, improving bioavailability for pharmacological applications.
The pharmacophore comprises three key domains:
Table 2: Structural Components and Their Functional Roles in CKD-712 Hydrobromide
Structural Component | Chemical Features | Functional Role |
---|---|---|
6,7-Dihydroxy-tetrahydroisoquinoline | Catechol-type dihydroxy substitution; Planar aromatic ring | Hydrogen bond donation/acceptance; Electron transfer; Primary interaction with kinase domains |
(S)-1-Benzyl Center | Chiral carbon; (S)-configuration | Spatial orientation control; Preferential binding affinity |
Naphthalen-1-ylmethyl Group | Extended fused aromatic system; Hydrophobic | π-π stacking with protein aromatics; Hydrophobic pocket binding |
Hydrobromide Counterion | Ionic bromide; Protonated tertiary amine | Enhanced crystallinity; Improved aqueous solubility |
Synthon hierarchy analysis demonstrates that crystal packing is stabilized primarily by O-H···O, C-H···O, and N⁺-H···Br⁻ interactions, alongside rare C=O···π contacts involving the naphthyl system [5]. Density Functional Theory (DFT) optimizations reveal close alignment between crystal structures and solution-phase conformations, except for minor torsional variations in the terminal benzoyl ring. This structural stability supports consistent target engagement. Compared to classical NSAIDs like ibuprofen (lowest renal risk HR 1.12) or etoricoxib (highest renal risk HR 3.12) [6], CKD-712 hydrobromide lacks carboxylic acid groups, potentially mitigating direct cyclooxygenase (COX) inhibition and associated renal prostaglandin suppression implicated in NSAID nephrotoxicity [1] [6]. Its mechanism instead operates upstream of COX pathways, targeting transcriptional inflammation regulators.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7